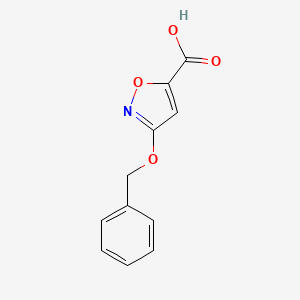

3-(Benzyloxy)isoxazole-5-carboxylic acid

Vue d'ensemble

Description

3-(Benzyloxy)isoxazole-5-carboxylic acid, also known as 3-BOC-isoxazole-5-carboxylic acid, is an important organic compound used in the synthesis of a variety of biologically active molecules. It is a versatile building block for the synthesis of heterocyclic compounds and has been used in the synthesis of a wide range of compounds with diverse biological activities. 3-BOC-isoxazole-5-carboxylic acid is a valuable intermediate for the synthesis of various heterocyclic compounds due to its high reactivity and its ability to be used as a precursor for the synthesis of various heterocyclic compounds.

Applications De Recherche Scientifique

Synthesis and Rearrangement in Organic Chemistry

3-(Benzyloxy)isoxazole-5-carboxylic acid plays a role in the synthesis and rearrangement of various compounds. For example, isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes were obtained through reactions involving similar compounds, demonstrating the versatility of isoxazole derivatives in chemical synthesis (Andrianov et al., 1991).

Applications in Esterification Processes

Isoxazole derivatives, closely related to this compound, have been used as efficient reagents for the esterification of primary and secondary benzylic alcohols and phenols. This demonstrates their utility in selective chemical reactions, particularly under Mitsunobu conditions (Iranpoor et al., 2010).

Role in the Synthesis of Derivatives

The compound has also been involved in the synthesis of isoxazole-4-carboxylic acid derivatives. This process, involving the isomerization of isoxazole compounds, highlights the compound's role in producing structurally diverse molecules, which are significant in various chemical syntheses (Serebryannikova et al., 2019).

Heterocyclic Compounds in Pharmacology

This compound is related to heterocyclic compounds that are crucial in pharmacology. They are used as starting reagents and intermediates in the synthesis of drugs, herbicides, and agrochemicals. This underlines the compound's potential relevance in the development of bio-pharmacologically active substances (Vitale & Scilimati, 2013).

Safety and Hazards

While specific safety and hazard information for “3-(Benzyloxy)isoxazole-5-carboxylic acid” is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

Propriétés

IUPAC Name |

3-phenylmethoxy-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-11(14)9-6-10(12-16-9)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUCOZFGZRKXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545337 | |

| Record name | 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2552-54-7 | |

| Record name | 3-(Benzyloxy)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)

![2-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1282432.png)